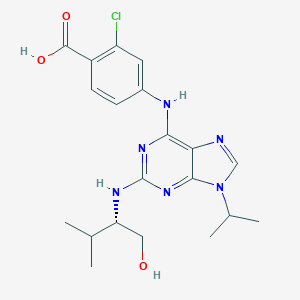

(S)-Purvalanol B

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H25ClN6O3 |

|---|---|

Molecular Weight |

432.9 g/mol |

IUPAC Name |

2-chloro-4-[[2-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid |

InChI |

InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m1/s1 |

InChI Key |

ZKDXRFMOHZVXSG-OAHLLOKOSA-N |

Isomeric SMILES |

CC(C)[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl |

Canonical SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Purvalanol B: A Technical Guide for Researchers

(S)-Purvalanol B, also known as NG 95, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] This technical guide provides an in-depth overview of its chemical properties, structure, mechanism of action, and key experimental protocols for its use in research and drug development.

Chemical and Structural Properties

This compound is a 2,6,9-trisubstituted purine derivative.[3] Its chemical and physical properties are summarized in the tables below.

Chemical Identity

| Property | Value |

| IUPAC Name | 2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid[4] |

| Synonyms | NG 95, Purvalanol B |

| CAS Number | 212844-54-7 |

| Molecular Formula | C₂₀H₂₅ClN₆O₃ |

| Molecular Weight | 432.9 g/mol |

| SMILES | CC(C)--INVALID-LINK--NC1=NC(NC2=CC(Cl)=C(C=C2)C(O)=O)=C2N=CN(C(C)C)C2=N1 |

| InChI Key | ZKDXRFMOHZVXSG-HNNXBMFYSA-N |

Physicochemical Properties

| Property | Value |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 4 |

| Rotatable Bonds | 8 |

| Purity | ≥98% (HPLC) |

Solubility

| Solvent | Maximum Concentration |

| DMSO | 87 mg/mL (200.97 mM) |

| DMF | 50 mg/mL |

| Ethanol | 10 mg/mL |

| 1eq. NaOH | 43.29 mg/mL (100 mM) with gentle warming |

| DMF:PBS (pH 7.2) (1:5) | 0.2 mg/mL |

Storage and Stability

| Condition | Duration |

| -20°C (Powder) | 3 years |

| -80°C (in solvent) | 1 year |

| -20°C (in solvent) | 1 month |

Mechanism of Action: CDK Inhibition

This compound is a reversible and ATP-competitive inhibitor of several cyclin-dependent kinases. It exerts its biological effects by blocking the activity of these kinases, which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a common feature in many cancers, making them a key target for therapeutic intervention.

Inhibitory Activity

The inhibitory concentrations (IC₅₀) of this compound against various CDK complexes are detailed below.

| Target Kinase | IC₅₀ (nM) |

| cdc2-cyclin B | 6 |

| CDK2-cyclin A | 6 |

| CDK5-p35 | 6 |

| CDK2-cyclin E | 9 |

| CDK4-cyclin D1 | >10,000 |

This compound demonstrates high selectivity for CDKs, with IC₅₀ values greater than 10,000 nM for a range of other protein kinases.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of this compound.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the activity of purified CDK complexes.

Materials:

-

Purified active CDK/cyclin complexes (e.g., Cdk2/cyclin A)

-

Kinase buffer

-

Substrate (e.g., Histone H1)

-

ATP (radiolabeled or with a detection system)

-

This compound stock solution

-

Microplate reader or scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microplate, add the CDK/cyclin complex, the substrate, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

-

Terminate the reaction.

-

Quantify the phosphorylation of the substrate using an appropriate detection method.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line (e.g., HCT 116, MCF-7)

-

Cell culture medium and supplements

-

96-well plates

-

This compound stock solution

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in cells treated with this compound.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% Ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with various concentrations of this compound or a vehicle control for a specified duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

(S)-Purvalanol B: A Technical Guide to its Mechanism of Action as a Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Purvalanol B is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases crucial for regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2][3] Its ability to selectively target the ATP-binding pocket of specific CDKs has made it a valuable tool for cancer research and a lead compound in the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the mechanism of action of this compound, its kinase selectivity, its effects on cellular signaling pathways, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: ATP-Competitive Inhibition

This compound functions as a reversible, ATP-competitive inhibitor of CDKs.[1] This means it directly competes with adenosine triphosphate (ATP) for binding to the catalytic site of the kinase. By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group from ATP to the kinase's substrate proteins, thereby inhibiting their phosphorylation and downstream signaling.

The specificity of this compound for CDKs is attributed to its unique chemical structure, a 2,6,9-trisubstituted purine, which forms specific interactions with amino acid residues within the ATP-binding cleft of sensitive kinases.

Kinase Selectivity Profile

This compound exhibits high potency against a subset of CDKs, particularly CDK1, CDK2, and CDK5. Its inhibitory activity is significantly lower against other protein kinases, highlighting its selectivity.

| Kinase Target | IC50 (nM) |

| cdc2 (CDK1)-cyclin B | 6 |

| CDK2-cyclin A | 6 |

| CDK2-cyclin E | 9 |

| CDK5-p35 | 6 |

| Other Protein Kinases | >1000 |

Table 1: In vitro inhibitory activity of this compound against various cyclin-dependent kinases. Data compiled from multiple sources.

Structural Basis of Inhibition: Interaction with the CDK2 Active Site

The precise binding mode of purvalanol derivatives has been elucidated through X-ray crystallography studies of CDK2 in complex with these inhibitors. While a specific crystal structure for this compound with CDK2 was not publicly available in the PDB database at the time of this writing, the binding of structurally similar purine-based inhibitors provides a clear model for its interaction.

These inhibitors occupy the hydrophobic ATP-binding pocket and form a network of hydrogen bonds with the hinge region of the kinase, a critical element for ATP binding. Key interactions typically involve the purine ring nitrogen atoms forming hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the hinge region of CDK2. The substituents at the C2, C6, and N9 positions of the purine ring extend into different sub-pockets of the active site, contributing to both the potency and selectivity of the inhibitor. The conformation of the glycine-rich loop, which is involved in positioning the phosphates of ATP, can be stabilized by the inhibitor in a manner that is preferential to CDK2 over other kinases like CDK1, further contributing to its selectivity.

Cellular Effects and Signaling Pathways

The inhibition of CDKs by this compound leads to a cascade of cellular events, primarily impacting cell cycle progression and cell survival.

Cell Cycle Arrest

By inhibiting the activity of key cell cycle-regulating CDKs, such as CDK1 and CDK2, this compound induces cell cycle arrest at the G1/S and G2/M transitions. Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. Inhibition of CDK1, the primary mitotic kinase, prevents the cell from entering mitosis, leading to a G2/M arrest.

Caption: Inhibition of the G1/S transition by this compound.

Induction of Apoptosis and Autophagy

Prolonged cell cycle arrest induced by this compound can trigger programmed cell death, or apoptosis. The molecular mechanisms are complex but can involve the dysregulation of pro- and anti-apoptotic proteins. Furthermore, studies have shown that purvalanols can induce autophagy, a cellular process of self-digestion, which can either promote cell survival or contribute to cell death depending on the cellular context.

Inhibition of p42/p44 MAPK Pathway

In addition to its effects on CDKs, this compound has been shown to inhibit the activity of p42/p44 Mitogen-Activated Protein Kinases (MAPKs), also known as ERK1/2. The MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The dual inhibition of both CDK and MAPK pathways likely contributes to the potent anti-proliferative effects of this compound.

Caption: Inhibition of the p42/p44 MAPK signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

In Vitro Kinase Assay

This assay measures the ability of this compound to inhibit the activity of a purified kinase.

Materials:

-

Purified active CDK/cyclin complex (e.g., CDK2/Cyclin A)

-

Kinase-specific substrate (e.g., Histone H1)

-

[γ-³²P]ATP or commercial non-radioactive ATP/ADP detection kit

-

This compound stock solution

-

Kinase reaction buffer

-

Stop solution

-

Phosphocellulose paper or other capture method

-

Scintillation counter or plate reader

Procedure:

-

Prepare a dilution series of this compound in kinase reaction buffer.

-

In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and this compound at various concentrations.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

References

(S)-Purvalanol B: A Technical Guide to Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Purvalanol B is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that play crucial roles in regulating the cell cycle, transcription, and other fundamental cellular processes. Its ability to selectively target these key regulators has positioned it as a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides an in-depth overview of the target validation studies for this compound, offering detailed experimental methodologies, a summary of its inhibitory activity, and a description of the key signaling pathways it modulates.

Data Presentation: In Vitro Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against several key cell cycle-regulating CDKs. The following table summarizes its half-maximal inhibitory concentration (IC50) values against various CDK-cyclin complexes. This data highlights the compound's high affinity for its primary targets.

| Target Complex | IC50 (nM) | Reference |

| cdc2 (CDK1)-cyclin B | 6 | [1] |

| CDK2-cyclin A | 6 | [1] |

| CDK2-cyclin E | 9 | [1] |

| CDK5-p35 | 6 | [1] |

| CDK4-cyclin D1 | Inactive | [2] |

Target Validation Workflow

The process of validating the molecular targets of a kinase inhibitor like this compound is a critical step in preclinical drug discovery. It involves a multi-faceted approach to confirm that the inhibitor's biological effects are a direct consequence of its interaction with the intended target. A generalized workflow for such studies is outlined below.

Caption: A generalized workflow for kinase inhibitor target validation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the target validation of this compound.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant CDK/cyclin complexes

-

This compound

-

Kinase-Glo® Max Reagent (Promega)

-

ATP

-

Substrate peptide (e.g., Histone H1 for CDK1/2)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 96-well plate.

-

Add 10 µL of the diluted CDK/cyclin enzyme solution to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and deplete unused ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells of interest (e.g., cancer cell lines)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Complete cell culture medium

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This technique analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cells treated with this compound or vehicle

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis

This method is used to detect specific proteins in a sample and assess the effect of this compound on their expression or phosphorylation status.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK1, anti-phospho-Rb, anti-PARP, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunoprecipitation

This technique is used to isolate a specific protein and its binding partners from a cell lysate.

Materials:

-

Cell lysates

-

Primary antibody specific to the protein of interest (e.g., anti-CDK2)

-

Protein A/G agarose or magnetic beads

-

Lysis buffer

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

Procedure:

-

Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complex.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein of interest and its binding partners from the beads using elution buffer or by boiling in SDS-PAGE sample buffer for subsequent analysis by Western blotting.

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects primarily through the inhibition of CDKs, leading to disruptions in the cell cycle and the induction of apoptosis.

Cell Cycle Regulation

CDKs are the master regulators of the cell cycle. This compound's inhibition of CDK1 and CDK2 disrupts the progression through key cell cycle checkpoints, particularly the G1/S and G2/M transitions.

Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.

Induction of Apoptosis

In many cancer cell lines, treatment with this compound leads to the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic apoptotic pathway, which involves the mitochondria and the activation of caspases.

Caption: this compound induces apoptosis via CDK inhibition and caspase activation.

Off-Target Effects: MAPK Pathway

While this compound is a selective CDK inhibitor, some studies have reported off-target effects. Notably, it has been shown to inhibit the activity of p42/p44 mitogen-activated protein kinases (MAPKs), also known as ERK1/2. This interaction may contribute to the anti-proliferative properties of the compound.

Caption: this compound can inhibit the MAPK/ERK signaling pathway.

Comparative Analysis with Other CDK Inhibitors

This compound belongs to a class of purine-based CDK inhibitors that also includes compounds like Roscovitine and Flavopiridol. While they share a common mechanism of action, there are differences in their selectivity and potency. For instance, Purvalanol B has been reported to be significantly more potent against CDK2 than Olomoucine, R-roscovitine, and flavopiridol. Roscovitine, another purine analog, is a potent inhibitor of CDK1, CDK2, CDK5, and CDK7 but shows poor activity against CDK4 and CDK6. A thorough understanding of the selectivity profile of each inhibitor is crucial for interpreting experimental results and for their potential clinical applications.

Conclusion

This compound is a powerful research tool for dissecting the roles of CDKs in various cellular processes. Its potent and relatively selective inhibitory activity makes it a valuable compound for target validation studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret their own investigations into the mechanism of action of this compound and other CDK inhibitors. A comprehensive understanding of its on-target and potential off-target effects is essential for its effective use in both basic research and translational drug development.

References

(S)-Purvalanol B: A Comprehensive Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of (S)-Purvalanol B, a potent inhibitor of cyclin-dependent kinases (CDKs). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development efforts.

Kinase Selectivity Profile of this compound

This compound is a potent, selective, reversible, and ATP-competitive inhibitor of several cyclin-dependent kinases.[1] Its high affinity for specific CDKs makes it a valuable tool for studying the cell cycle and a potential candidate for therapeutic development.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against a range of kinases, with the most potent activity observed against key cell cycle regulators. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Potent Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| Kinase Target | IC50 (nM) |

| cdc2-cyclin B | 6 |

| CDK2-cyclin A | 6 |

| CDK5-p35 | 6 |

| CDK2-cyclin E | 9 |

Data sourced from multiple suppliers and publications.[1][2][3][4]

Table 2: Selectivity of this compound Against Other Kinases

| Kinase Target | IC50 |

| A broad range of other protein kinases | >1000 nM or >10,000 nM |

| Cdk4/cyclin D1 | Inactive |

| P. falciparum casein kinase 1 (CK1) | 7.07 µM |

Experimental Protocols

The determination of the kinase inhibitory activity of this compound is typically performed using in vitro kinase assays. Below is a detailed methodology for a common luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which can be adapted to determine the IC50 values for CDK inhibitors.

In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Assay Principle)

This protocol outlines the general steps to measure the enzymatic activity of a kinase and determine the inhibitory potency of a compound like this compound.

1. Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase buffer, typically containing a buffering agent (e.g., 40 mM Tris, pH 7.5), a magnesium source (e.g., 20 mM MgCl2), a carrier protein (e.g., 0.1 mg/ml BSA), and a reducing agent (e.g., 50 µM DTT).

-

ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should ideally be close to the Km value of the kinase for ATP.

-

Substrate Solution: Prepare a solution of the appropriate kinase substrate (e.g., Histone H1 for CDK2/Cyclin A) in kinase buffer.

-

This compound Dilution Series: Prepare a serial dilution of this compound in the kinase buffer or a compatible solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

-

Kinase Solution: Dilute the active kinase (e.g., CDK2/cyclin A) to the desired concentration in kinase buffer.

2. Assay Procedure:

-

Add the this compound dilutions or vehicle control (e.g., DMSO) to the wells of a suitable microplate (e.g., a 384-well plate).

-

Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

3. Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: Inhibition of CDK and Potential Impact on MAPK/ERK Pathway

This compound is a direct inhibitor of CDKs, which are central regulators of the cell cycle. By inhibiting CDKs, Purvalanol B can induce cell cycle arrest. Additionally, evidence suggests that the antiproliferative properties of purvalanols may also be mediated through the inhibition of the p42/p44 MAPK (ERK1/2) pathway. The following diagram illustrates this proposed dual mechanism.

Caption: Proposed dual inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the key steps in a typical in vitro kinase assay to determine the IC50 of an inhibitor.

Caption: Workflow for in vitro kinase inhibition assay.

This technical guide provides a foundational understanding of the kinase selectivity profile of this compound. The provided data and protocols are intended to facilitate further investigation into its mechanism of action and potential therapeutic applications. Researchers are encouraged to consult the cited literature for more detailed information.

References

(S)-Purvalanol B Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Purvalanol B is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases crucial for cell cycle regulation. Its core structure is a 2,6,9-trisubstituted purine, which serves as a scaffold for competitive inhibition at the ATP-binding site of CDKs. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Structure of this compound

The fundamental structure of this compound is presented below. The subsequent sections will discuss how modifications to the substituents at the C2, C6, and N9 positions of the purine ring influence its biological activity.

Caption: Chemical structure of this compound.

Structure-Activity Relationship (SAR) of the Purvalanol Scaffold

Key Positions for Modification:

-

C2 Position: The (R)-1-(hydroxymethyl)-2-methylpropylamino group at this position is crucial for potent CDK inhibition. The stereochemistry at the chiral center is important for optimal interaction with the kinase active site.

-

C6 Position: The anilino group at the C6 position contributes significantly to the inhibitor's potency and selectivity. Modifications to the phenyl ring of this group can modulate the inhibitory profile.

-

N9 Position: The isopropyl group at the N9 position occupies a hydrophobic pocket in the ATP-binding site. Variations in the size and nature of this substituent can affect CDK selectivity.

Data Presentation: Inhibitory Activity of Purvalanol B and Analogs

The following table summarizes the known inhibitory concentrations (IC50) of this compound and its close analog, Purvalanol A.

| Compound | C2-Substituent | C6-Substituent | N9-Substituent | cdc2/cyclin B IC50 (nM) | CDK2/cyclin A IC50 (nM) | CDK2/cyclin E IC50 (nM) | CDK5/p35 IC50 (nM) |

| This compound | (R)-1-(hydroxymethyl)-2-methylpropylamino | 4-carboxy-3-chloroanilino | Isopropyl | 6[2][3] | 6[2][3] | 9 | 6 |

| Purvalanol A | (R)-1-(hydroxymethyl)-2-methylpropylamino | 3-chloroanilino | Isopropyl | 4 | 70 | 70 | 75 |

Observations:

-

The addition of a carboxyl group at the para-position of the C6-anilino ring in this compound, compared to Purvalanol A, significantly enhances its potency and selectivity for CDK2 and CDK5 over cdc2. This suggests that this functional group forms additional favorable interactions within the active site of these kinases.

A notable analog, VMY-1-103, was synthesized by coupling a dansyl group to the carboxylic acid of the 6-anilino group of Purvalanol B. This modification rendered the compound more lipophilic and resulted in enhanced pro-apoptotic activity in prostate cancer cells compared to the parent compound. This indicates that the carboxylic acid moiety can be a point of further modification to improve cellular uptake and efficacy.

Experimental Protocols

Kinase Assays

Objective: To determine the in vitro inhibitory activity of compounds against specific cyclin-dependent kinases.

Methodology: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.

-

Reaction Setup: In a 384-well plate, combine the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), the specific CDK/cyclin complex, the substrate (e.g., a synthetic peptide or histone H1), and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP to a final concentration that is at or below the Km for the specific kinase.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.

-

-

Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability Assays

Objective: To assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a typical cell viability (MTT) assay.

Signaling Pathways Affected by this compound

This compound exerts its anti-cancer effects primarily through the inhibition of CDKs, leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

By inhibiting key CDKs such as CDK1 and CDK2, this compound prevents the phosphorylation of crucial cell cycle proteins like the Retinoblastoma protein (Rb). This leads to a blockage in the G1/S and G2/M transitions of the cell cycle.

Induction of Apoptosis

This compound induces apoptosis through multiple mechanisms, including the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, and the activation of caspases.

The following diagram illustrates the key signaling pathways modulated by this compound.

Caption: Signaling pathways affected by this compound.

Conclusion

This compound is a highly potent inhibitor of key cell cycle-regulating CDKs. Its 2,6,9-trisubstituted purine scaffold offers multiple points for chemical modification to enhance its potency, selectivity, and pharmacokinetic properties. The structure-activity relationships, while not exhaustively defined for a large series of direct analogs, point towards the critical roles of the C2, C6, and N9 substituents. Further medicinal chemistry efforts focusing on these positions could lead to the development of next-generation CDK inhibitors with improved therapeutic profiles for the treatment of cancer and other proliferative disorders.

References

(S)-Purvalanol B ATP-competitive inhibition mechanism

An In-depth Technical Guide on the ATP-Competitive Inhibition Mechanism of (S)-Purvalanol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] As a member of the 2,6,9-trisubstituted purine class of compounds, it has been instrumental in the study of cell cycle regulation and has been investigated for its therapeutic potential in various proliferative disorders.[4][5] This technical guide provides a comprehensive overview of the ATP-competitive inhibition mechanism of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: ATP-Competitive Inhibition

This compound functions as a reversible, ATP-competitive inhibitor of CDKs. This means that it directly competes with adenosine triphosphate (ATP) for binding to the catalytic site of the kinase. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of substrate proteins, thereby arresting the cell cycle and inducing apoptosis in cancer cells. The crystal structure of this compound in complex with CDK2 reveals key hydrogen bond interactions with the backbone of residues in the hinge region of the ATP-binding site, a characteristic feature of many ATP-competitive kinase inhibitors.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.

| Target Kinase | IC50 (nM) |

| cdc2-cyclin B (CDK1) | 6 |

| CDK2-cyclin A | 6 |

| CDK2-cyclin E | 9 |

| CDK5-p35 | 6 |

| CDK4/cyclin D1 | >10,000 |

(Note: IC50 values can vary slightly depending on the specific assay conditions.)

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a representative method for determining the IC50 values of this compound against a specific CDK.

Objective: To measure the in vitro inhibitory activity of this compound against a target cyclin-dependent kinase (e.g., CDK2/cyclin A).

Materials:

-

Recombinant human CDK2/cyclin A enzyme

-

Histone H1 protein (as substrate)

-

This compound

-

[γ-³³P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

96-well or 384-well plates

-

Plate reader (scintillation counter for radioactivity or luminometer for ADP-Glo™)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup:

-

In a multi-well plate, add the kinase assay buffer.

-

Add the this compound at various concentrations. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

-

Add the substrate (e.g., Histone H1) to a final concentration of approximately 0.2 mg/ml.

-

Add the CDK2/cyclin A enzyme to each well (except the no-enzyme control). The optimal enzyme concentration should be determined empirically.

-

-

Initiation of Kinase Reaction: Start the reaction by adding ATP. For radiometric assays, a mix of cold ATP and [γ-³³P]ATP is used.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Termination and Detection:

-

Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which produces a luminescent signal. Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway of CDK Inhibition

Caption: CDK signaling pathway and points of inhibition by this compound.

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for determining the IC50 of this compound.

Logical Relationship of ATP-Competitive Inhibition

Caption: Logical diagram of ATP-competitive inhibition by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Purvalanol B | Non-selective CDKs | Tocris Bioscience [tocris.com]

- 4. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Purvalanol B: An In-depth Technical Guide on its Effect on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

(S)-Purvalanol B is a potent, selective, and cell-permeable inhibitor of cyclin-dependent kinases (CDKs). As a member of the 2,6,9-trisubstituted purine family, it functions as an ATP-competitive inhibitor, targeting the engine of the cell cycle. This property makes it an invaluable tool for cancer research and a promising candidate for therapeutic development due to its ability to halt cell proliferation by inducing cell cycle arrest. This guide provides a comprehensive overview of its mechanism, quantitative effects, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Halting the Cell Cycle Engine

The progression of the eukaryotic cell cycle is driven by the sequential activation of CDKs, which form active complexes with their regulatory cyclin partners. This compound exerts its anti-proliferative effects by binding to the ATP pocket of key CDKs, primarily CDK1, CDK2, and CDK5, thereby inhibiting their kinase activity.[1][2] This inhibition prevents the phosphorylation of crucial substrates required for phase transitions.

-

G1/S Transition: Inhibition of CDK2/cyclin E complexes prevents the phosphorylation of the retinoblastoma protein (Rb). This keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, blocking the expression of genes necessary for S-phase entry.

-

G2/M Transition: The primary mechanism of cell cycle arrest induced by this compound is at the G2/M checkpoint. By potently inhibiting the CDK1/cyclin B complex (also known as Maturation Promoting Factor), the compound prevents the cell from initiating mitosis. This leads to an accumulation of cells in the G2 or M phase of the cell cycle.

Figure 1: Signaling pathway showing CDK inhibition by this compound.

Data Presentation: Quantitative Analysis

The efficacy of this compound is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC50) against key cell cycle kinases. Its impact on cell proliferation is quantified by measuring the distribution of cells across the different cycle phases.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase Complex | IC50 (nM) |

|---|---|

| cdc2 (CDK1)/cyclin B | 6 |

| CDK2/cyclin A | 6 |

| CDK2/cyclin E | 9 |

| CDK5/p35 | 6 |

Data sourced from multiple consistent reports.

Table 2: Representative Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|---|

| HCT-116 | Vehicle (DMSO) | 55% | 20% | 25% |

| HCT-116 | 15 µM this compound | 25% | 10% | 65% |

Data is illustrative, based on typical G2/M arrest findings.

Experimental Protocols

Detailed methodologies are crucial for studying the effects of this compound. Below are protocols for key experiments.

Figure 2: General experimental workflow for cell-based assays.

Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the DNA content of cells to determine their distribution in the G1, S, and G2/M phases.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% Ethanol

-

Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the specified time.

-

Harvesting: Aspirate the culture medium and wash cells with PBS. Harvest the cells by trypsinization, collect them into a tube, and centrifuge.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the DNA content channel.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and calculate the percentage of cells in each phase.

Western Blot Analysis for Cell Cycle Proteins

This technique is used to measure changes in the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, p21, phospho-CDC2).

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibodies (e.g., anti-Cyclin B1, anti-p21)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them directly on the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Electrophoresis: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with a specific primary antibody overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

Figure 3: Standard workflow for Western blot analysis.

Summary and Outlook

This compound is a well-characterized CDK inhibitor that potently blocks cell cycle progression, primarily inducing a G2/M arrest in cancer cell lines. Its specificity for CDKs over other kinases makes it a clean tool for cell cycle research. Beyond cell cycle arrest, this compound has also been shown to induce apoptosis, further highlighting its therapeutic potential. The established protocols for flow cytometry and Western blotting provide a robust framework for investigating its cellular effects and elucidating the molecular pathways it modulates. Continued investigation into this and related compounds is crucial for the development of next-generation cancer therapeutics targeting cell cycle dysregulation.

References

(S)-Purvalanol B: A Technical Guide to its Apoptotic Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism by which (S)-Purvalanol B, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), induces apoptosis in cancer cells. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its efficacy, and detailed experimental protocols for key assays.

Introduction to this compound

This compound is a 2,6,9-trisubstituted purine derivative that functions as a competitive inhibitor of the ATP-binding site on several cyclin-dependent kinases.[1][2] Its primary targets include CDK1, CDK2, and CDK5, which are crucial regulators of cell cycle progression.[3] By inhibiting these kinases, this compound effectively halts the cell cycle, leading to growth arrest and subsequent programmed cell death, or apoptosis, in various cancer cell lines.[4][5] This makes it a compound of significant interest in oncology research and drug development.

Mechanism of Action: CDK Inhibition Leading to Apoptosis

The primary mechanism of action of this compound is the inhibition of cyclin-dependent kinases, which disrupts the normal progression of the cell cycle. This disruption is a key trigger for the induction of apoptosis. The process unfolds through a series of coordinated molecular events, primarily engaging the intrinsic apoptotic pathway.

Cell Cycle Arrest

Upon treatment, this compound induces cell cycle arrest, most notably at the G2/M phase. This is a direct consequence of inhibiting CDK1/cyclin B complexes, which are essential for entry into mitosis. Inhibition of CDK2/cyclin E and CDK2/cyclin A complexes also contributes to arrest at the G1/S transition.

Induction of the Intrinsic Apoptotic Pathway

The cell cycle arrest triggered by this compound initiates a signaling cascade that converges on the mitochondria, the central executioners of the intrinsic apoptotic pathway. This involves:

-

Alteration of Bcl-2 Family Protein Expression: this compound has been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of mitochondrial outer membrane permeabilization (MOMP). Specifically, it leads to the downregulation of anti-apoptotic proteins like Bcl-xL and Mcl-1, while upregulating pro-apoptotic proteins such as Bik, Bad, Bid, and PUMA. This shift in the balance between pro- and anti-apoptotic Bcl-2 family members favors the induction of apoptosis.

-

Mitochondrial Membrane Depolarization: The increased ratio of pro- to anti-apoptotic Bcl-2 proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the dissipation of the mitochondrial membrane potential (ΔΨm).

-

Caspase Activation: The loss of mitochondrial integrity allows for the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.

-

PARP Cleavage: Activated caspase-3 and -7 proceed to cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Quantitative Data on this compound Efficacy

The pro-apoptotic effects of this compound are dose- and time-dependent. The following tables summarize key quantitative data from various studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (CDK Inhibition) | cdc2-cyclin B | 6 nM | |

| CDK2-cyclin A | 6 nM | ||

| CDK2-cyclin E | 9 nM | ||

| CDK5-p35 | 6 nM | ||

| IC50 (Cell Viability) | SKOV3 | 19.690 µM (24h) | |

| 9.062 µM (48h) | |||

| SKOV3/DDP | 15.920 µM (24h) | ||

| 4.604 µM (48h) | |||

| HCT116 | ~15 µM (24h, ~25% decrease) | ||

| ~15 µM (48h, ~40% decrease) |

| Treatment | Cell Line | Apoptosis Induction | Reference |

| 15 µM Purvalanol | HCT116 | 2.5-fold increase (12h) | |

| 3.5-fold increase (24h) | |||

| 5.5-fold increase (48h) | |||

| 10 µM Purvalanol B | LNCaP | No significant increase in sub-G1 population |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Culture relevant cancer cell lines (e.g., HCT116, SKOV3, LNCaP) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or a vehicle control for the desired time points (e.g., 12, 24, 48 hours).

Western Blot Analysis for Apoptotic Markers

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bcl-xL, Bax, Mcl-1, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

Flow Cytometry for Cell Cycle Analysis

-

Cell Preparation: Harvest cells by trypsinization, wash with PBS, and count.

-

Fixation: Resuspend approximately 1x10^6 cells in cold PBS and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caspase Activity Assay (Fluorometric)

-

Cell Seeding: Seed cells in a white-walled 96-well plate and treat as described in section 4.1.

-

Assay Procedure:

-

After treatment, add a caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Cell Treatment: Treat cells with this compound in a suitable culture plate.

-

Staining:

-

Add a cationic fluorescent dye (e.g., JC-1, TMRE, or TMRM) to the cell culture medium.

-

Incubate under normal cell culture conditions for 15-30 minutes.

-

-

Analysis:

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Flow Cytometry: Harvest and analyze the stained cells by flow cytometry to quantify the shift from red to green fluorescence, indicating mitochondrial membrane depolarization.

-

Visualizing the Molecular Pathways and Workflows

To better understand the complex interactions and experimental processes described, the following diagrams have been generated using Graphviz.

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for Western blot analysis.

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells through its targeted inhibition of cyclin-dependent kinases. This leads to cell cycle arrest and the activation of the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins, mitochondrial dysfunction, and caspase activation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar CDK inhibitors in oncology.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Purvalanol A induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-Purvalanol B in B-Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

(S)-Purvalanol B is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative and pro-apoptotic effects in various cell types. These application notes provide detailed protocols for assessing the efficacy of this compound in B-cell-based assays, a critical area of research for immunology and oncology.

This compound primarily targets CDK1, CDK2, and CDK5, key regulators of the cell cycle.[1] By inhibiting these kinases, this compound can induce cell cycle arrest, typically at the G1 and G2 phases, and trigger apoptosis.[2] Its mechanism of action involves competitive inhibition of the ATP-binding site on the CDKs. The downstream effects of CDK inhibition include the modulation of critical signaling pathways such as the MAPK and PI3K/AKT/mTOR pathways, which are crucial for B-cell proliferation, survival, and differentiation.[3][4][5] In B-cell malignancies, aberrant CDK activity is a common feature, making CDK inhibitors like this compound promising therapeutic candidates.

Data Presentation

The following table summarizes the inhibitory activity of this compound against various cyclin-dependent kinases and its effect on cell proliferation.

| Target Enzyme/Cell Line | Assay Type | IC50/GI50 Value | Reference |

| cdc2-cyclin B | Cell-free | 6 nM | |

| CDK2-Cyclin A | Cell-free | 6 nM | |

| CDK2-Cyclin E | Cell-free | 9 nM | |

| CDK5-p35 | Cell-free | 6 nM | |

| Chinese hamster lung fibroblast (CCL39) | Cell growth inhibition | 2.5 µM |

Experimental Protocols

B-Cell Proliferation Assay using CFSE

This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor B-cell proliferation in the presence of this compound. CFSE is a fluorescent dye that covalently labels intracellular proteins and is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each cell division.

Materials:

-

Isolated primary B-cells or a B-cell line

-

This compound (dissolved in DMSO)

-

Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

-

CFSE dye

-

Phosphate-Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate primary B-cells from peripheral blood or spleen, or culture a B-cell line to the desired density.

-

CFSE Staining:

-

Wash the cells with PBS.

-

Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and mix immediately.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

-

Incubate for 5 minutes on ice.

-

Wash the cells twice with complete RPMI-1640 medium.

-

-

Cell Seeding and Treatment:

-

Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.

-

Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Add various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) to the wells. Include a DMSO vehicle control.

-

If desired, stimulate the B-cells with an appropriate mitogen (e.g., anti-CD40 and IL-4 for primary B-cells).

-

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Wash the cells with PBS.

-

Resuspend the cells in FACS buffer (PBS with 1% FBS).

-

Analyze the CFSE fluorescence using a flow cytometer with a 488 nm excitation laser and a 530/30 nm emission filter.

-

Gate on the live cell population and analyze the CFSE histogram to determine the percentage of divided cells and the proliferation index.

-

B-Cell Apoptosis Assay using Annexin V and Propidium Iodide

This protocol describes the detection of apoptosis in B-cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

-

Isolated primary B-cells or a B-cell line

-

This compound (dissolved in DMSO)

-

Complete RPMI-1640 medium

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed B-cells in a 24-well plate at a density of 5 x 10^5 cells/mL.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a DMSO vehicle control.

-

Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Harvesting and Staining:

-

Harvest the cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use a 488 nm excitation laser. Detect Annexin V-FITC fluorescence in the FL1 channel (e.g., 530/30 nm) and PI fluorescence in the FL3 channel (e.g., >575 nm).

-

Analyze the dot plot to distinguish between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.

-

Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacytimes.com [pharmacytimes.com]

Application Notes and Protocols for (S)-Purvalanol B in In Vivo Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Purvalanol B is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), with IC50 values in the nanomolar range for key cell cycle regulators such as cdc2-cyclin B, CDK2-cyclin A, CDK2-cyclin E, and CDK5-p35.[1] By targeting the ATP-binding pocket of these kinases, this compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in various cancer cell lines.[2][3][4] Its efficacy in vitro suggests its potential as an anti-cancer therapeutic.

This document provides a comprehensive guide for researchers planning to evaluate the in vivo anti-tumor efficacy of this compound using xenograft models. While direct in vivo xenograft studies for this compound are not extensively published, this guide consolidates its known mechanism of action, data from in vitro studies, and findings from a closely related compound, Purvalanol A, to propose a robust experimental framework.

Mechanism of Action

This compound's primary anti-neoplastic activity stems from its inhibition of CDKs, which are central to the regulation of the cell cycle. This inhibition prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest, predominantly at the G1/S and G2/M transitions.[3] This ultimately triggers apoptotic pathways, resulting in cancer cell death.

Key Signaling Pathway

The inhibition of the CDK-Cyclin-Rb signaling pathway is a critical mechanism of action for this compound in inducing cell cycle arrest.

Caption: Inhibition of the G1/S cell cycle transition by this compound.

In Vivo Xenograft Model Studies with a Related Compound: Purvalanol A

A study investigating Purvalanol A in combination with cisplatin for epithelial ovarian cancer demonstrated enhanced anti-tumor efficacy in vitro, with similar positive results observed in an in vivo xenograft model. This suggests that purvalanol compounds can be effective in a preclinical in vivo setting, supporting the rationale for conducting similar studies with this compound.

Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vivo xenograft study to evaluate the efficacy of this compound.

Cell Line-Derived Xenograft (CDX) Model Protocol

Objective: To assess the anti-tumor activity of this compound in a subcutaneous xenograft model using a human cancer cell line.

Materials:

-

Human cancer cell line (e.g., HCT 116, MDA-MB-231)

-

This compound

-

Immunodeficient mice (e.g., athymic nude, NOD/SCID)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel® (optional)

-

Vehicle for drug formulation (e.g., DMSO, PEG300, Tween 80, saline)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Workflow:

Caption: Experimental workflow for a cell line-derived xenograft (CDX) study.

Procedure:

-

Cell Culture: Maintain the selected cancer cell line in the recommended complete medium.

-

Cell Preparation: Harvest cells during the exponential growth phase. Perform a cell count and assess viability (should be >90%). Resuspend cells in sterile PBS or a mixture with Matrigel® at a concentration of 5-10 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Monitoring and Randomization: Monitor mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.

-

Drug Administration: Prepare this compound in a suitable vehicle. Administer the compound to the treatment groups at predetermined doses and schedules (e.g., daily, once every two days) via a selected route (e.g., intraperitoneal, oral gavage). The control group receives the vehicle only.

-

Data Collection: Measure tumor dimensions and mouse body weight 2-3 times per week.

-

Endpoint and Tissue Collection: The study concludes when tumors in the control group reach the predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following are hypothetical data tables for a study with this compound.

Table 1: Hypothetical Tumor Growth Inhibition Data

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily | 1850 ± 210 | - |

| This compound | 25 | Daily | 1120 ± 180 | 39.5 |

| This compound | 50 | Daily | 650 ± 130 | 64.9 |

| This compound | 100 | Daily | 320 ± 95 | 82.7 |

Table 2: Hypothetical Body Weight Data (Toxicity Assessment)

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change from Baseline (%) ± SEM |

| Vehicle Control | - | Daily | +8.5 ± 1.5 |

| This compound | 25 | Daily | +4.2 ± 2.1 |

| This compound | 50 | Daily | -1.8 ± 2.5 |

| This compound | 100 | Daily | -7.3 ± 3.0 |

Conclusion

The potent in vitro activity of this compound against a range of cancer cell lines, coupled with supportive in vivo data from the related compound Purvalanol A, provides a strong rationale for its preclinical evaluation in xenograft models. The protocols and frameworks detailed in this document offer a comprehensive guide for designing and executing robust in vivo studies to ascertain the therapeutic potential of this compound. Such studies are a critical step in the translational path from a promising compound to a potential clinical candidate.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-Purvalanol B in Cell Synchronization Techniques

(S)-Purvalanol B, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), offers a valuable tool for researchers studying the cell cycle. Its ability to reversibly arrest cells in the G1 and G2 phases makes it particularly useful for cell synchronization, a critical technique in various fields including cancer research, drug discovery, and molecular biology. These application notes provide detailed information and protocols for utilizing this compound to synchronize cell populations for downstream applications.

Mechanism of Action

This compound is a 2,6,9-trisubstituted purine analog that functions as an ATP-competitive inhibitor of CDKs.[1] It exhibits high potency against key cell cycle regulators, including CDK1 (Cdc2)/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35, with IC50 values in the low nanomolar range.[1][2] By blocking the activity of these kinases, this compound prevents the phosphorylation of crucial substrates required for cell cycle progression.

A primary target of the CDK2/cyclin E and CDK2/cyclin A complexes is the Retinoblastoma protein (Rb).[3] Phosphorylation of Rb by these complexes leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry. This compound's inhibition of CDK2 prevents Rb phosphorylation, thus blocking the G1/S transition.[3]

Similarly, the CDK1/cyclin B complex is essential for the G2/M transition. Inhibition of CDK1 by this compound prevents the cell from entering mitosis, leading to arrest in the G2 phase. Studies have also indicated that treatment with purvalanol can lead to decreased levels of cyclins D1 and E, and an increase in the CDK inhibitory protein p21(WAF1/CIP1).

Data Presentation

The following table summarizes the inhibitory concentrations of this compound against various CDK complexes. It is important to note that the optimal concentration for cell synchronization is cell-line dependent and should be determined empirically.

| Target CDK Complex | IC50 (nM) | Effective Cellular Concentration for Arrest | Reference |

| cdc2 (CDK1)-cyclin B | 6 | 0.5 - 10 µM | |

| CDK2-cyclin A | 6 | 0.5 - 10 µM | |

| CDK2-cyclin E | 9 | 0.5 - 10 µM | |

| CDK5-p35 | 6 | Not specified for cell cycle arrest |

Note: The effective cellular concentration is a general guideline. Optimization for each cell line and experimental condition is recommended.

Experimental Protocols

Protocol 1: General Protocol for Cell Synchronization with this compound

This protocol provides a general framework for synchronizing asynchronous cell populations in the G1 or G2 phase using this compound.

Materials:

-

This compound (store stock solutions at -20°C or -80°C)

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Trypsin-EDTA (for adherent cells)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Flow cytometer

-

Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

Procedure:

-

Cell Seeding: Plate the cells at a density that will allow for exponential growth during the experiment and prevent confluence-induced artifacts.

-

Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line (a suggested starting range is 0.5 - 10 µM).

-

Treatment: Add the this compound-containing medium to the cells. Include a vehicle control (DMSO-treated) group.

-

Incubation: Incubate the cells for a predetermined period. An incubation time of 8-24 hours is a common starting point for inducing cell cycle arrest. A time-course experiment (e.g., 8, 12, 16, 24 hours) is advised to identify the optimal synchronization time.

-

Harvesting and Fixation (for Flow Cytometry):

-

For adherent cells, wash with PBS, and detach using trypsin-EDTA. For suspension cells, pellet by centrifugation.

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.

-

Fixed cells can be stored at -20°C.

-

-

Staining and Flow Cytometry:

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.